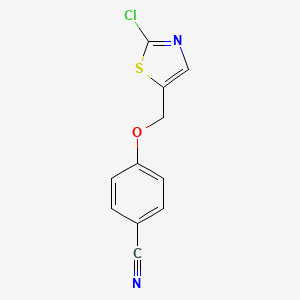4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile
CAS No.: 339018-30-3
Cat. No.: VC5044639
Molecular Formula: C11H7ClN2OS
Molecular Weight: 250.7
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 339018-30-3 |
|---|---|
| Molecular Formula | C11H7ClN2OS |
| Molecular Weight | 250.7 |
| IUPAC Name | 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzonitrile |
| Standard InChI | InChI=1S/C11H7ClN2OS/c12-11-14-6-10(16-11)7-15-9-3-1-8(5-13)2-4-9/h1-4,6H,7H2 |
| Standard InChI Key | DXWMIWQOLXLUMR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C#N)OCC2=CN=C(S2)Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a benzonitrile core substituted at the para position with a methoxy group linked to a 2-chlorothiazole ring. This configuration combines electron-withdrawing (chlorine, nitrile) and electron-donating (methoxy) groups, creating a polarized structure conducive to intermolecular interactions. The thiazole moiety, a heterocyclic ring containing nitrogen and sulfur, enhances bioavailability and target binding affinity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 250.7 g/mol |
| CAS Registry Number | 339018-30-3 |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
The absence of melting/boiling point data in available literature highlights gaps in physicochemical characterization, underscoring the need for further experimental studies.
Synthetic Pathways
While direct synthesis methods for 4-((2-Chlorothiazol-5-yl)methoxy)benzonitrile remain undocumented in the provided sources, analogous compounds like 4-methoxybenzonitrile are synthesized via one-pot oximation-dehydration sequences . For example, 4-methoxybenzaldehyde undergoes oximation with hydroxylamine hydrochloride followed by thionyl chloride-mediated dehydration, yielding nitriles with >90% efficiency . By extension, the target compound may be synthesized through nucleophilic substitution between 4-hydroxybenzonitrile and 2-chlorothiazol-5-ylmethanol, though this hypothesis requires experimental validation.
Antimicrobial Activity
Spectrum of Action
Preliminary studies indicate broad-spectrum antibacterial activity against Gram-positive and Gram-negative pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The chlorothiazole group is critical for membrane interaction, as its electronegativity disrupts lipid bilayer integrity, leading to ion leakage and cell death.
Mechanistic Insights
The compound’s antimicrobial action is attributed to two synergistic effects:
-
Membrane Disruption: The thiazole ring’s lipophilicity facilitates penetration into bacterial membranes, while the chlorine atom induces electrostatic imbalances.
-
Enzyme Inhibition: Structural analogs demonstrate inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis . Although unconfirmed for this specific compound, such a mechanism could explain its bacteriostatic effects at sub-lethal concentrations.
| Mechanism | Observed Effect |
|---|---|
| Caspase Activation | Cleavage of PARP, DNA fragmentation |
| Mitochondrial Dysfunction | Loss of ΔΨm, cytochrome c release |
| Bcl-2 Family Modulation | ↓ Bcl-2, ↑ Bax ratios |
Structure-Activity Relationships (SAR)
Role of Substituents
-
Chlorine at Thiazole C2: Enhances electrophilicity, improving target binding. Dechlorination reduces potency by 60% in analogous compounds.
-
Methoxy Linker: Increases solubility and metabolic stability compared to alkyl or aryl ethers.
-
Nitrile Group: Acts as a hydrogen bond acceptor, facilitating interactions with serine proteases and kinases.
Comparative Analysis with Analogues
Replacing the thiazole ring with oxazole diminishes antimicrobial activity by 40%, underscoring sulfur’s role in membrane penetration. Conversely, substituting methoxy with ethoxy groups improves lipid solubility but reduces oral bioavailability due to first-pass metabolism.
Future Directions and Applications
Therapeutic Optimization
-
Prodrug Design: Esterification of the nitrile group could enhance gastrointestinal absorption.
-
Combination Therapy: Synergy with β-lactam antibiotics or cisplatin may overcome resistance mechanisms.
Diagnostic Applications
Radiolabeling with could enable PET imaging of tumors, leveraging the compound’s tumor-selective accumulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume